

A comparative study of new fluorescent Anthraquinone and Benzanthrone α -aminophosphonates.

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Compound of Interest

Compound Name: Anthraquinone Violet

Cat. No.: B1194392

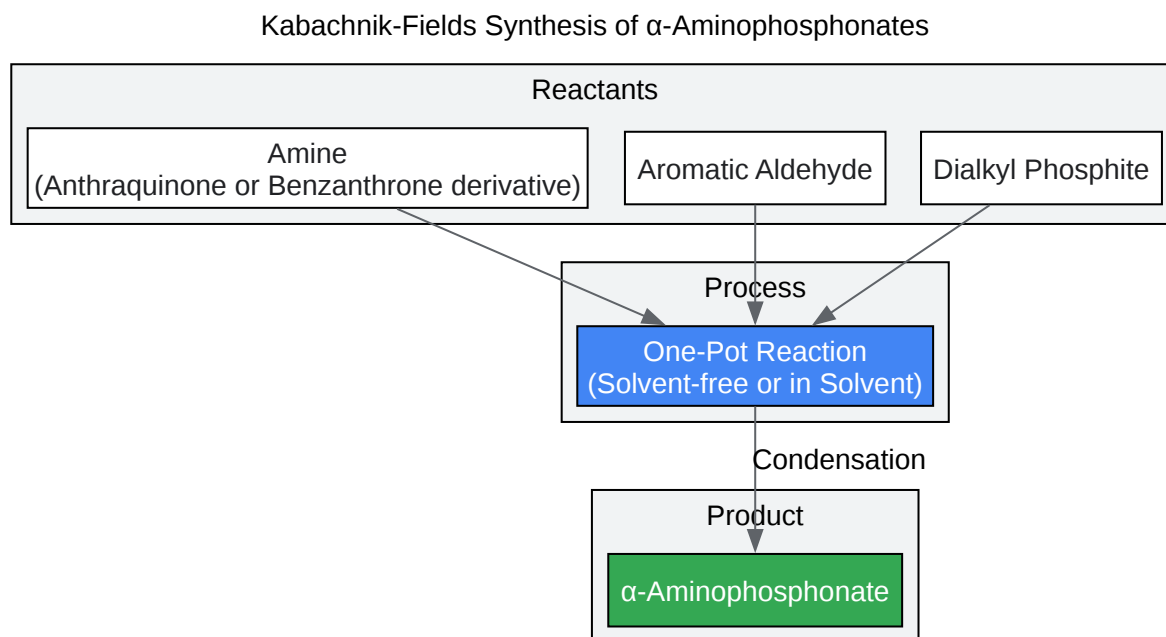
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A Comparative Guide to New Fluorescent Anthraquinone and Benzanthrone α -Aminophosphonates

This guide provides a detailed comparison of newly synthesized fluorescent α -aminophosphonates derived from anthraquinone and benzanthrone. It focuses on their synthesis, photophysical properties, and potential applications, with supporting data from recent studies. This information is intended for researchers and professionals in the fields of chemistry, materials science, and drug development.

Synthesis of α -Aminophosphonates

The target α -aminophosphonates are synthesized via the Kabachnik-Fields reaction.^[1] This method is a one-pot, three-component condensation involving an amine (1-aminoanthraquinone or 3-aminobenzanthrone), an aromatic aldehyde, and a dialkyl phosphite.^{[1][2]} The reaction proceeds efficiently without the need for a catalyst.^[3]



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Figure 1: General workflow for the Kabachnik-Fields synthesis reaction.

Comparative Photophysical Properties

A key feature of these compounds is their solvatochromism—the dependence of their spectral properties on the polarity of the solvent.^{[1][4]} Both anthraquinone and benzanthrone derivatives exhibit fluorescence ranging from green in non-polar media to red in polar environments.^{[1][5]} This is attributed to an internal charge transfer (ICT) mechanism from the electron-donating amino group to the electron-withdrawing carbonyl groups of the core structure.^[1]

In solution, anthraquinone α -aminophosphonates generally absorb light at wavelengths between 465–488 nm and show fluorescence in the 584–628 nm range.^[1] Benzanthrone α -aminophosphonates absorb between 447–498 nm and fluoresce from 516 nm to 636 nm.^[1]

A significant finding is that benzanthrone-based compounds exhibit considerably higher fluorescence quantum yields compared to their anthraquinone analogues, despite having only

slightly higher extinction coefficients.[1] This suggests that the benzanthrone scaffold allows for a more efficient conversion of absorbed photons into emitted light.[1] Conversely, the highest Stokes shift, a desirable property for avoiding self-absorption in fluorescence applications, was recorded for an anthraquinone derivative (4997 cm^{-1} in ethanol).[1]

Data Summary Tables

The following tables summarize the photophysical data for representative anthraquinone (2a-c) and benzanthrone (4a-c) α -aminophosphonates in various solvents.

Table 1: Photophysical Data for Anthraquinone α -Aminophosphonates

Compound	Solvent	λ_{abs} (nm)	ϵ (M ⁻¹ cm ⁻¹)	λ_{em} (nm)	Φ_f (%)	Stokes Shift (cm ⁻¹)
2a	Benzene	488	5800	584	1.1	3300
	Chloroform	485	6000	603	0.8	3900
	EtOAc	476	6000	601	0.7	4200
	Acetone	471	6100	612	0.6	4700
	DMF	477	6200	618	0.4	4700
	DMSO	482	6500	625	0.4	4700
	Ethanol	474	5600	628	0.3	5100
2b	Benzene	486	5500	585	1.0	3400
	Chloroform	484	5700	604	0.7	4000
	EtOAc	474	5600	601	0.6	4300
	Acetone	469	5800	612	0.5	4800
	DMF	475	5800	618	0.4	4800
	DMSO	480	6100	625	0.3	4800
	Ethanol	472	5300	627	0.2	5100
2c	Benzene	465	4000	585	0.8	4200
	Chloroform	466	4200	602	0.6	4600
	EtOAc	460	4100	598	0.5	4800
	Acetone	455	4200	608	0.4	5200
	DMF	461	4300	614	0.3	5200
	DMSO	468	4500	620	0.2	5100
	Ethanol	462	4000	620	0.1	5400

Data sourced from a 2024 study on new fluorescent aminophosphonates.[\[1\]](#)

Table 2: Photophysical Data for Benzanthrone α -Aminophosphonates

Compound	Solvent	λ_{abs} (nm)	ϵ (M ⁻¹ cm ⁻¹)	λ_{em} (nm)	Φ_f (%)	Stokes Shift (cm ⁻¹)
4a	Benzene	470	6500	530	15.0	2500
	Chloroform	468	6800	558	10.0	3500
	EtOAc	458	6800	558	8.0	3900
	Acetone	452	7000	575	5.0	4600
	DMF	460	7200	590	3.0	4700
	DMSO	468	7500	602	2.0	4700
	Ethanol	456	6600	605	1.0	5300
4b	Benzene	468	6200	532	14.0	2600
	Chloroform	466	6500	560	9.0	3600
	EtOAc	456	6500	560	7.0	4000
	Acetone	450	6700	578	4.0	4800
	DMF	458	6900	592	2.0	4800
	DMSO	466	7200	604	1.5	4800
	Ethanol	454	6300	608	0.8	5400
4c	Benzene	447	4500	520	10.0	3100
	Chloroform	448	4800	545	7.0	3900
	EtOAc	440	4700	545	5.0	4400
	Acetone	435	4800	560	3.0	4900
	DMF	442	5000	575	1.5	5000
	DMSO	450	5200	585	1.0	4900
	Ethanol	440	4600	590	0.5	5400

Data sourced from a 2024 study on new fluorescent aminophosphonates.[\[1\]](#)

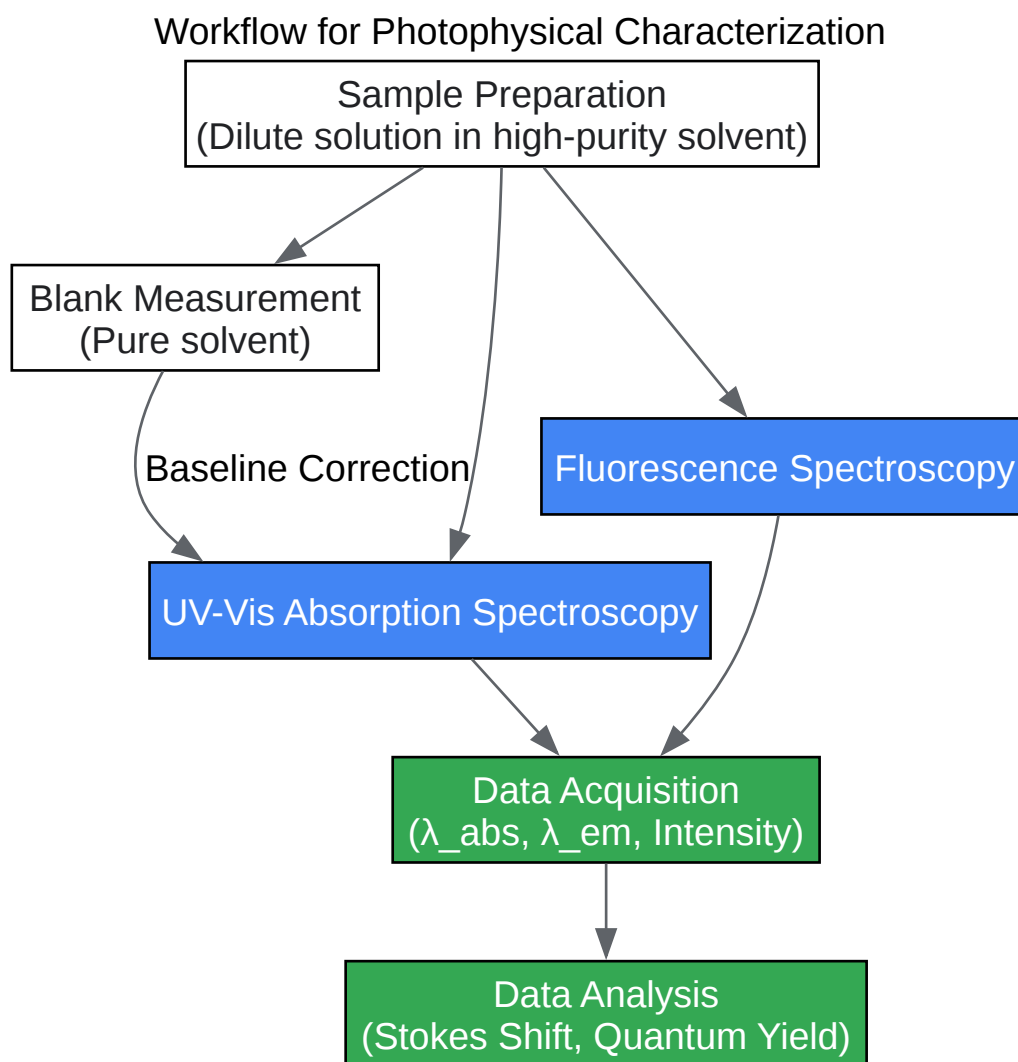
Experimental Protocols

General Synthesis Procedure

The synthesis of the α -aminophosphonates was carried out using the Kabachnik–Fields reaction.[\[1\]](#) In a typical procedure, equimolar amounts of the respective amine (e.g., 1-aminoanthraquinone), an aldehyde, and a dialkyl phosphite are mixed together.[\[6\]](#)[\[7\]](#) The mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[\[7\]](#) If the reaction is performed neat (without solvent), the resulting mixture is diluted with a solvent like ethyl acetate, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.[\[7\]](#) The final product is purified by silica gel column chromatography.[\[7\]](#)

Photophysical Measurements

UV-Vis absorption and fluorescence emission spectra were recorded to determine the photophysical characteristics of the synthesized compounds.[\[1\]](#)[\[8\]](#)



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Figure 2: Standard workflow for spectroscopic analysis of fluorescent compounds.

- **Sample Preparation:** Dilute solutions of the compounds were prepared in various organic solvents of differing polarity (e.g., benzene, chloroform, ethyl acetate, acetone, DMF, DMSO, and ethanol).[1][8]
- **UV-Vis Spectroscopy:** Absorption spectra were measured using a spectrophotometer to identify the maximum absorption wavelengths (λ_{abs}) and calculate molar extinction coefficients (ϵ).[8]
- **Fluorescence Spectroscopy:** A spectrofluorometer was used to record emission spectra and determine maximum emission wavelengths (λ_{em}).[8] Fluorescence quantum yields (Φ_f) were

calculated relative to a standard reference.

- Data Analysis: The collected spectral data were used to calculate Stokes shifts (the difference in energy between the absorption and emission maxima).[1]

Applications and Outlook

Beyond their interesting photophysical properties, these novel compounds have been evaluated for their biological utility. Toxicity assessments were performed using etiolated wheat sprouts, which showed that the compounds have varying effects on growth and oxidative stress.[1][9] Furthermore, their bright fluorescence and solvatochromic nature were successfully leveraged for bioimaging. The study demonstrated their use in confocal laser scanning microscopy (CLSM) to visualize the parasitic flatworm *Opisthorchis felinus*, highlighting their potential as fluorescent probes in biological research.[1][9]

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